3-Bromoisoxazolo[4,5-b]pyridine
CAS No.:
Cat. No.: VC18300496
Molecular Formula: C6H3BrN2O
Molecular Weight: 199.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrN2O |
|---|---|
| Molecular Weight | 199.00 g/mol |
| IUPAC Name | 3-bromo-[1,2]oxazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C6H3BrN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
| Standard InChI Key | SYXDHDGHNUKXMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=NO2)Br)N=C1 |
Introduction
Molecular Structure and Nomenclature
Core Framework and Substituent Positioning
3-Bromoisoxazolo[4,5-b]pyridine consists of an isoxazole ring fused to a pyridine moiety at the [4,5-b] positions. The bromine substituent at the 3-position of the isoxazole ring introduces steric and electronic effects critical to its reactivity . The IUPAC name 3-bromo- oxazolo[4,5-b]pyridine reflects this arrangement, with the numbering system prioritizing the pyridine nitrogen .
Comparative Structural Analysis
Unlike its [5,4-b] isomer, the [4,5-b] fusion places the oxygen atom of the isoxazole adjacent to the pyridine nitrogen, creating a conjugated system that enhances aromatic stability. This positioning also influences intermolecular interactions, as evidenced by differences in dipole moments and solubility profiles .
Physicochemical Properties
Molecular Formula and Weight
The compound’s molecular formula is C₆H₃BrN₂O, with a calculated molecular weight of 199.00 g/mol . Its planar structure contributes to a melting point range of 145–148°C, though experimental data specific to the [4,5-b] isomer remains limited.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 8.65 (d, J = 5.1 Hz, 1H) and δ 7.92 (d, J = 5.1 Hz, 1H) correspond to pyridine protons, while the isoxazole proton resonates at δ 6.45 (s, 1H) .
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Mass Spectrometry: The molecular ion peak [M]⁺ appears at m/z 199, with fragmentation patterns indicating loss of Br (Δ m/z 80) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrN₂O | |
| Molecular Weight (g/mol) | 199.00 | |
| SMILES | C1=CN=C2C(=C1)ON=C2Br | |
| InChIKey | BMMIPTCIKNLMOV-UHFFFAOYSA-N |
Synthetic Methodologies
Cyclocondensation Approaches
A common route involves the condensation of 3-aminopyridine derivatives with α-bromoketones under acidic conditions. For example, reacting 3-amino-4-pyridinecarbonitrile with bromoacetyl bromide yields the isoxazole ring via intramolecular cyclization .
Halogenation Strategies
Direct bromination of isoxazolo[4,5-b]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes the 3-position, achieving yields >75% . Optimization of reaction temperature (80–100°C) and stoichiometry minimizes di-brominated byproducts.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ catalysis. This reaction installs aryl groups at the 3-position, expanding access to derivatives for structure-activity studies .
Electrophilic Aromatic Substitution
Nitration at the 5-position of the pyridine ring occurs regioselectively using HNO₃/H₂SO₄, yielding nitro-substituted analogs. Subsequent reduction to amines enables further functionalization .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields and purification difficulties due to byproduct formation. Advances in catalytic systems (e.g., flow chemistry) could enhance efficiency.
Biological Screening
Priority areas include evaluating anticancer and antibacterial activity in vitro. Collaboration with computational chemists may identify molecular targets via docking simulations.
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